5-Chloro-N-cyclobutylpyrazine-2-carboxamide
Description
5-Chloro-N-cyclobutylpyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a pyrazine core substituted with a chlorine atom at the 5-position and a cyclobutyl carboxamide group at the 2-position. The cyclobutyl moiety introduces steric rigidity and moderate lipophilicity, which may influence pharmacokinetic properties compared to linear alkyl or aryl substituents .
Properties
IUPAC Name |
5-chloro-N-cyclobutylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-7(4-12-8)9(14)13-6-2-1-3-6/h4-6H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDJDFWXTWXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclobutylamine. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux in an appropriate solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclobutylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazinecarboxamides.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.
Hydrolysis: Formation of 5-chloropyrazine-2-carboxylic acid and cyclobutylamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against certain diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide involves its interaction with specific molecular targets within the cell. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogenic microorganisms, thereby exerting its antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Bulky or electron-withdrawing groups (e.g., trifluoromethyl) reduce steric hindrance during amide coupling, enabling higher yields (e.g., 96% for 4-chloro-2-hydroxyphenyl) compared to long alkyl chains (76% for heptylamino) .
- Melting Points: Hydroxyphenyl and halogenated analogs exhibit higher melting points (>240°C) due to hydrogen bonding and π-π stacking, whereas alkylamino derivatives show lower melting points (128–156°C) due to reduced crystallinity .
Antimycobacterial Activity
Compounds with N-aryl and 5-chloro substitutions exhibit potent antimycobacterial activity. For example:
SAR Insights :
- Chlorine at Position 5 : Enhances electronegativity, improving interaction with biological targets.
- Cyclobutyl vs. Aryl Groups : Cyclobutyl’s moderate lipophilicity and rigidity may balance membrane permeability and target affinity compared to polar aryl groups (e.g., hydroxyphenyl) .
Physicochemical and Spectroscopic Properties
- Lipophilicity : Measured logP values for N-(3-CF3-phenyl) analogs range from 2.1 to 4.3, increasing with alkyl chain length . Cyclobutyl derivatives are expected to exhibit intermediate logP (~3.0), favoring blood-brain barrier penetration.
- NMR Data: Analogous compounds (e.g., 5-(butylamino)-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide) show characteristic peaks at δ 7.98 ppm (amide NH) and δ 161.83 ppm (carbonyl carbon) in $^{1}\text{H}$ and $^{13}\text{C}$ NMR, respectively .
Biological Activity
5-Chloro-N-cyclobutylpyrazine-2-carboxamide is a pyrazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the pyrazine ring often exhibit:
- Antimicrobial Properties : Pyrazine derivatives have been studied for their ability to inhibit bacterial growth and have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Preliminary investigations indicate that pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
- Antimicrobial Activity : A study highlighted that pyrazine derivatives, including 5-Chloro-N-cyclobutylpyrazine-2-carboxamide, demonstrated significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Research has shown that compounds similar to 5-Chloro-N-cyclobutylpyrazine-2-carboxamide can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating conditions like rheumatoid arthritis .
- Anticancer Studies : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, showing promise as a lead compound for anticancer drug development .
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of various pyrazine derivatives, including 5-Chloro-N-cyclobutylpyrazine-2-carboxamide. The study employed disk diffusion methods to assess antibacterial activity against clinical isolates. The results demonstrated a significant zone of inhibition, indicating strong antimicrobial properties.
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide resulted in reduced swelling and lower levels of inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
